Dexmethylphenidate hydrochloride
Overview
Description
Dexmethylphenidate hydrochloride is used to treat attention deficit hyperactivity disorder (ADHD). It belongs to the group of medicines called central nervous system (CNS) stimulants. Dexmethylphenidate increases attention and decreases restlessness in patients who are hyperactive, cannot concentrate, or are easily distracted .
Synthesis Analysis
The synthesis of dexmethylphenidate hydrochloride involves an efficient and commercially viable process. The overall yield is 23% with 99.9% purity, including seven chemical steps . A new and concise route for the preparation of four stereoisomers of dexmethylphenidate hydrochloride starts from a single reactant, 2-benzyolpyridine, through an eight-step reaction process .Molecular Structure Analysis
Dexmethylphenidate has a molecular formula of C14H19NO2. Its average mass is 233.306 Da and its monoisotopic mass is 233.141586 Da .Chemical Reactions Analysis
The preparation of four stereoisomers of dexmethylphenidate hydrochloride starts from a single reactant, 2-benzyolpyridine, through an eight-step reaction process, which includes hydrogenation, protection, oxidation, chiral separation, Wittig reaction, hydroboration, pyridinium dichromate oxidation, and methyl esterification .Physical And Chemical Properties Analysis
Dexmethylphenidate hydrochloride has a density of 1.07g/cm³, a boiling point of 327.6°C at 760 mmHg, a flash point of 152°C, and a refractive index of 1.523 .Scientific Research Applications
CNS Stimulating Properties and Chemotherapy Fatigue Treatment
Dexmethylphenidate hydrochloride is recognized for its central nervous system (CNS) stimulating properties. It facilitates the release of catecholamines like noradrenaline and dopamine, leading to increased motor activity and mental alertness. Notably, it's been explored for treating fatigue and other nervous system effects associated with chemotherapy (Qeios, 2020). Another study demonstrated its significant improvement in sarcoidosis-associated fatigue, indicating its potential beyond ADHD treatment (Lower, Harman, & Baughman, 2008).
Production and Synthesis
Research efforts have focused on improving the synthesis process of dexmethylphenidate hydrochloride, aiming for higher purity and yield. An efficient and commercially viable synthesis process with an overall yield of 23% and ~99.9% purity has been developed, which includes seven chemical steps and focuses on the formation and control of possible impurities (Xing et al., 2017). Additionally, a practical method for preparing high-purity dexmethylphenidate free base has been developed, suitable for industrial production (Wang et al., 2016).
Clinical Trials and Effectiveness
Several clinical trials have been conducted to evaluate the efficacy and safety of dexmethylphenidate hydrochloride. A double-blind study confirmed its effectiveness in treating ADHD with a 6-hour duration of action (Arnold et al., 2004). Another trial showed significant improvement in fatigue symptoms among chemotherapy patients, highlighting its broader application beyond ADHD (Lower et al., 2009).
Pharmacokinetics and Safety
The pharmacokinetics and safety profile of dexmethylphenidate hydrochloride have been a focus of study. One study detailed the steady-state pharmacokinetics of a novel prodrug combination containing dexmethylphenidate, indicating its potential for symptom control from morning to evening (Braeckman et al., 2022). Another study evaluated its long-term safety and effectiveness in adults with ADHD, confirming its tolerability and positive effects (Adler et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYIBMBTDDLNG-OJERSXHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940927 | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexmethylphenidate hydrochloride | |
CAS RN |
19262-68-1, 23655-65-4 | |
Record name | Focalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19262-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmethylphenidate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-threo-Methylphenidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXMETHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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